molecular formula C18H14F3N3O3S B2874844 2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286717-26-7

2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2874844
CAS No.: 1286717-26-7
M. Wt: 409.38
InChI Key: DHGRCEBZWFHOLN-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that features a trifluoromethoxy group, a benzylthio group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the trifluoromethoxyphenyl group and the benzylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives.

Scientific Research Applications

2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(benzylthio)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a chlorophenyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-14-8-6-13(7-9-14)16-23-24-17(26-16)22-15(25)11-28-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGRCEBZWFHOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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